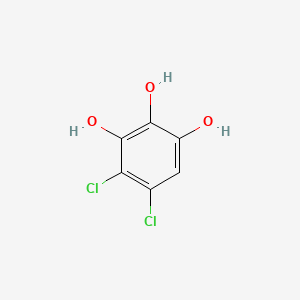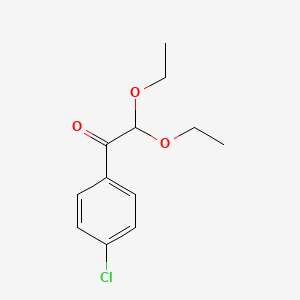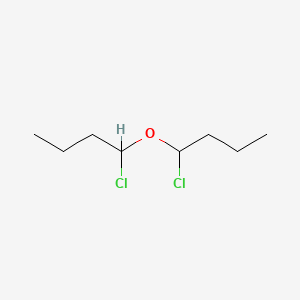
Methylcyclohexylidene hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcyclohexylidene hydroperoxide is an organic peroxide compound with the molecular formula C₇H₁₄O₄. It is known for its role as an intermediate in various chemical reactions and its applications in organic synthesis. This compound is characterized by the presence of a hydroperoxide functional group attached to a methylcyclohexylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylcyclohexylidene hydroperoxide can be synthesized through the oxidation of methylcyclohexylidene compounds using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow oxidation of methylcyclohexylidene compounds. This method ensures a steady supply of the oxidizing agent and maintains optimal reaction conditions to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methylcyclohexylidene hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can further oxidize to form more stable peroxides or other oxygenated products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxide group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides in the presence of catalysts like acetic acid or sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more stable peroxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexylidene derivatives.
Aplicaciones Científicas De Investigación
Methylcyclohexylidene hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential effects on biological systems, particularly its role in oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methylcyclohexylidene hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved include cellular proteins, lipids, and nucleic acids, leading to oxidative damage and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexylidene hydroperoxide
- Methylcyclohexane hydroperoxide
- Cyclohexane hydroperoxide
Uniqueness
Methylcyclohexylidene hydroperoxide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl group and cyclohexylidene moiety provide unique steric and electronic effects, influencing its chemical behavior and applications.
Propiedades
Número CAS |
85896-56-6 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1,1-dihydroperoxy-2-methylcyclohexane |
InChI |
InChI=1S/C7H14O4/c1-6-4-2-3-5-7(6,10-8)11-9/h6,8-9H,2-5H2,1H3 |
Clave InChI |
AHQOHECHYDRUNO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


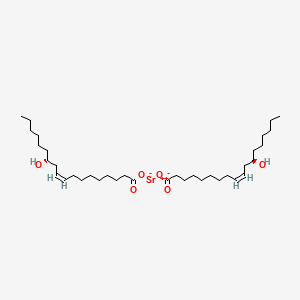

![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
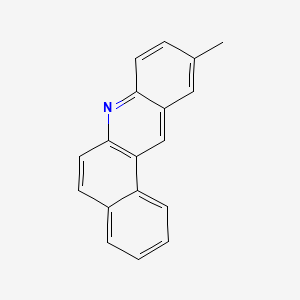
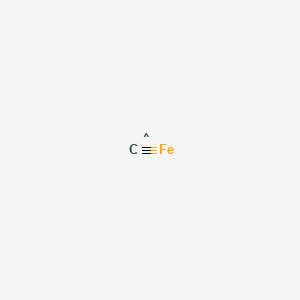
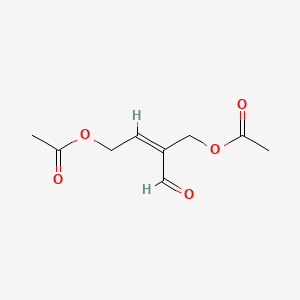
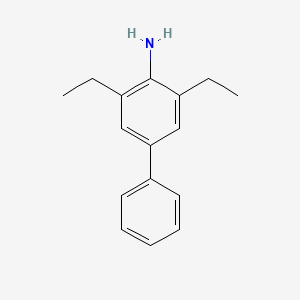
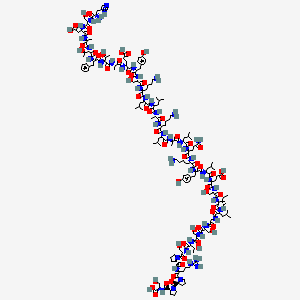
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
